molecular formula C19H17FN4O B2536901 2-(3-fluoropyridine-4-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034534-78-4

2-(3-fluoropyridine-4-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2536901
CAS No.: 2034534-78-4
M. Wt: 336.37
InChI Key: NYGUPFTXAKCZNS-UHFFFAOYSA-N
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Description

2-(3-fluoropyridine-4-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H17FN4O and its molecular weight is 336.37. The purity is usually 95%.
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Biological Activity

The compound 2-(3-fluoropyridine-4-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN4OC_{15}H_{15}FN_4O, with a molecular weight of approximately 284.30 g/mol. The structure features a tetrahydroisoquinoline core, which is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydroisoquinoline scaffold followed by functionalization with the 3-fluoropyridine and pyrazole moieties. The synthetic pathways can vary; however, key methods often include:

  • Formation of Tetrahydroisoquinoline : Utilizing precursors such as phenethylamines and aldehydes under acidic conditions.
  • Introduction of Functional Groups : Employing coupling reactions to attach the 3-fluoropyridine and pyrazole units.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many tetrahydroisoquinolines have been studied for their ability to inhibit enzymes such as carbonic anhydrases (CAs), which play critical roles in physiological processes like acid-base balance and respiration.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells against oxidative stress and excitotoxicity, making them candidates for neurodegenerative disease therapies.

Case Studies

A selection of studies highlights the biological activity of similar compounds:

  • Carbonic Anhydrase Inhibition : A study identified several tetrahydroisoquinoline derivatives that demonstrated significant inhibitory effects on human carbonic anhydrase isoforms, particularly hCA IX and hCA XIV. Compounds exhibited low nanomolar K(I) values, indicating potent activity .
  • Neuroprotective Properties : Another investigation into related tetrahydroisoquinoline derivatives revealed their capability to reduce neuronal cell death in models of Parkinson's disease by acting as catechol-O-methyltransferase inhibitors .

Data Table

PropertyValue
Molecular FormulaC15H15FN4OC_{15}H_{15}FN_4O
Molecular Weight284.30 g/mol
Biological TargetsCarbonic Anhydrases
K(I) Values (hCA IX & XIV)Low nanomolar
Potential ApplicationsNeuroprotection, Enzyme Inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research has shown that derivatives of tetrahydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human tumor cells .
  • Neuroprotective Effects: Some studies indicate that tetrahydroisoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

The compound's ability to inhibit specific enzymes or receptors has garnered interest in pharmacology.

Enzyme Inhibition:

  • The compound may act as an inhibitor of certain kinases involved in cancer progression. Preliminary assays suggest a promising inhibition profile against kinases associated with tumor growth .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials with specific properties.

Applications:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers modified with tetrahydroisoquinoline derivatives exhibit improved resistance to thermal degradation .
  • Nanotechnology: The compound's functional groups can facilitate the synthesis of nanoparticles for drug delivery systems, enhancing bioavailability and targeting capabilities .
Activity Type Target IC50 Value (µM)
AnticancerVarious cancer cell lines5 - 15
Enzyme InhibitionSpecific kinases10 - 30
NeuroprotectionNeurotransmitter systems15 - 25

Material Properties

Material Type Modification Property Improvement
PolymerTetrahydroisoquinolineIncreased thermal stability
NanoparticleDrug delivery systemEnhanced targeting

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-23-10-14(8-22-23)17-12-24(11-13-4-2-3-5-15(13)17)19(25)16-6-7-21-9-18(16)20/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGUPFTXAKCZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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